1-Phenylethyl 2-chloroacetoacetate
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Overview
Description
1-Phenylethyl 2-chloroacetoacetate is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is also known by other names such as Phenylethyl-3-oxo-2-chlorobutanoate and 2-Chloro-3-oxobutanoic acid 1-phenylethyl ester . This compound is primarily used as an intermediate in the synthesis of various chemicals, including organophosphorous insecticides .
Preparation Methods
1-Phenylethyl 2-chloroacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with phenylethanol in the presence of a base . The reaction typically occurs under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Phenylethyl 2-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylethyl 2-chloroacetoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2-chloroacetoacetate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Phenylethyl 2-chloroacetoacetate can be compared with similar compounds such as:
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- Benzyl 2-chloroacetoacetate
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its phenylethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
68683-30-7 |
---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-phenylethyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-8(14)11(13)12(15)16-9(2)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
InChI Key |
VEDDRPPPVHQCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)Cl |
Origin of Product |
United States |
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